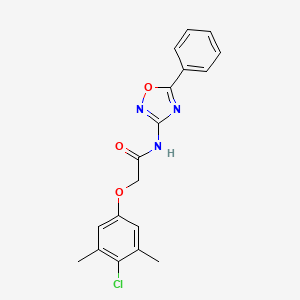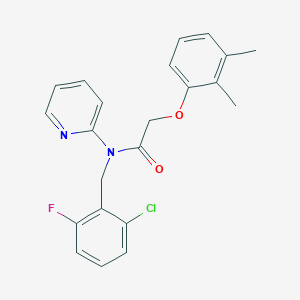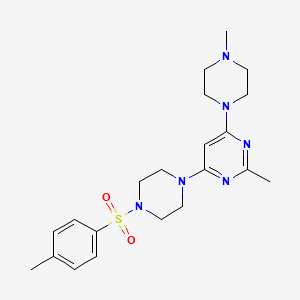![molecular formula C21H28N2O3 B11327408 N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11327408.png)
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide is a complex organic compound that features a furan ring, a piperidine ring, and a phenoxyacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives.
Coupling Reactions: The furan and piperidine rings are then coupled using reagents such as alkyl halides or acyl chlorides.
Amidation: The final step involves the formation of the phenoxyacetamide group through an amidation reaction, typically using phenoxyacetic acid and an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Types of Reactions
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted phenoxyacetamide derivatives.
科学的研究の応用
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The furan and piperidine rings can interact with enzymes or receptors, modulating their activity. The phenoxyacetamide group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide: is similar to compounds such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C21H28N2O3 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H28N2O3/c1-16-10-12-23(13-11-16)19(20-9-8-17(2)26-20)14-22-21(24)15-25-18-6-4-3-5-7-18/h3-9,16,19H,10-15H2,1-2H3,(H,22,24) |
InChIキー |
YACUFLXENSJFFS-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=C(O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11327334.png)
![8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327345.png)
![3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11327351.png)

![4-[(3-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11327361.png)

![N-{3'-acetyl-5-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11327375.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B11327380.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11327390.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11327392.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11327399.png)
![4-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11327405.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B11327406.png)
